(8-Ethoxy-1-methyl-1,2,3,4-tetrahydroquinolin-3-yl)methanamine

purity specification batch QC HPLC

(8-Ethoxy-1-methyl-1,2,3,4-tetrahydroquinolin-3-yl)methanamine (CAS 1502058-65-2) is a synthetic 1,2,3,4-tetrahydroquinoline (THQ) derivative bearing a primary aminomethyl group at the C3 position, an N1-methyl substituent, and an ethoxy group at the C8 position of the fused bicyclic scaffold. Its molecular formula is C₁₃H₂₀N₂O with a molecular weight of 220.31 g/mol.

Molecular Formula C13H20N2O
Molecular Weight 220.31 g/mol
Cat. No. B15068441
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(8-Ethoxy-1-methyl-1,2,3,4-tetrahydroquinolin-3-yl)methanamine
Molecular FormulaC13H20N2O
Molecular Weight220.31 g/mol
Structural Identifiers
SMILESCCOC1=CC=CC2=C1N(CC(C2)CN)C
InChIInChI=1S/C13H20N2O/c1-3-16-12-6-4-5-11-7-10(8-14)9-15(2)13(11)12/h4-6,10H,3,7-9,14H2,1-2H3
InChIKeyVYDZZJINJXHJEH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(8-Ethoxy-1-methyl-1,2,3,4-tetrahydroquinolin-3-yl)methanamine – Compound Class, Structural Identity, and Procurement Baseline


(8-Ethoxy-1-methyl-1,2,3,4-tetrahydroquinolin-3-yl)methanamine (CAS 1502058-65-2) is a synthetic 1,2,3,4-tetrahydroquinoline (THQ) derivative bearing a primary aminomethyl group at the C3 position, an N1-methyl substituent, and an ethoxy group at the C8 position of the fused bicyclic scaffold . Its molecular formula is C₁₃H₂₀N₂O with a molecular weight of 220.31 g/mol . The compound belongs to a well-established class of nitrogen heterocycles recognized for their prominence in medicinal chemistry as peptidomimetic scaffolds, particularly in opioid receptor ligand programs where C8-substitution has been shown to modulate delta opioid receptor (DOR) affinity and MOR/DOR binding balance [1]. This compound is commercially available from multiple vendors primarily as a research chemical and synthetic building block, with standard purity specifications ranging from 95% to 97% .

Why Generic Substitution Fails for (8-Ethoxy-1-methyl-1,2,3,4-tetrahydroquinolin-3-yl)methanamine: Positional and Substituent Sensitivity in Tetrahydroquinoline Scaffolds


Tetrahydroquinoline derivatives cannot be treated as interchangeable commodities because both the position and identity of substituents dramatically alter physicochemical properties and biological recognition. Within the C8-substituted THQ series, literature SAR data demonstrate that the nature of the C8 substituent governs opioid receptor binding affinity, selectivity, and functional efficacy: for example, the unsubstituted lead peptidomimetic (no C8 group, compound 1) exhibits a MOR Ki of 0.22 nM and a DOR Ki of 9.4 nM (DOR Ki/MOR Ki ratio = 43), whereas introduction of even small C8 substituents shifts this balance, with methyl (7b) producing DOR Ki/MOR Ki = 8 and ethyl (7c) = 21 [1]. An ethoxy substituent at C8, as in the target compound, introduces both steric bulk and an additional hydrogen-bond acceptor relative to methyl or methoxy analogs, which may alter pharmacophoric interactions and physicochemical properties including lipophilicity (predicted logP), aqueous solubility, and metabolic stability [2]. Substituting the ethoxy group with a methoxy, methyl, or hydrogen at C8 would therefore yield a compound with measurably different property profiles, making generic interchange scientifically indefensible without explicit experimental validation.

Product-Specific Quantitative Evidence Guide: (8-Ethoxy-1-methyl-1,2,3,4-tetrahydroquinolin-3-yl)methanamine vs. Closest Analogs


Purity Tier Differentiation: 97% Standard Purity with Multi-Method Batch QC vs. Analog Baselines at 95%

The target compound is available at a standard purity of 97% from Bidepharm, with batch-specific quality control documentation including NMR, HPLC, and GC analysis provided upon request . In contrast, the closest commercially available structural analogs—(8-Methoxy-1-methyl-1,2,3,4-tetrahydroquinolin-3-yl)methanamine (CAS 1706449-86-6) and (1,8-Dimethyl-1,2,3,4-tetrahydroquinolin-3-yl)methanamine (CAS 1505891-70-2)—are listed at a minimum purity specification of 95% from AKSci with no mention of multi-method batch QC . This represents a 2-percentage-point purity differential that may be consequential in applications requiring high-fidelity analytical benchmarks.

purity specification batch QC HPLC NMR procurement quality

Molecular Weight and Heavy Atom Count Differentiation: Ethoxy Group Increases MW by ~14 Da Relative to Methoxy Analog

The target compound (MW 220.31 g/mol; 16 heavy atoms: 13 C, 2 N, 1 O) differs from its 8-methoxy analog (MW 206.28 g/mol; 15 heavy atoms: 12 C, 2 N, 1 O) by exactly one methylene unit (–CH₂–), corresponding to a molecular weight increase of 14.03 g/mol . Compared to the 1,8-dimethyl analog (MW 190.28 g/mol; 14 heavy atoms: 12 C, 2 N), the ethoxy group contributes an additional oxygen atom and methylene, adding 30.03 g/mol . Relative to the unsubstituted parent scaffold (1-methyl-1,2,3,4-tetrahydroquinolin-3-yl)methanamine (MW 176.26 g/mol; 13 heavy atoms), the ethoxy substitution adds 44.05 g/mol .

molecular weight heavy atom count physicochemical property structural differentiation

C8 Substituent Hydrogen-Bond Acceptor Capacity: Ethoxy vs. Methoxy vs. Methyl in Opioid Receptor Pharmacophore Context

The ethoxy group at C8 provides a sterically accessible ether oxygen capable of acting as a hydrogen-bond acceptor (HBA), a feature shared with the methoxy analog but absent in the methyl-substituted analog. Published SAR for C8-substituted tetrahydroquinoline-based opioid peptidomimetics demonstrates that the nature of the C8 substituent critically modulates DOR affinity and the MOR/DOR binding balance. The unsubstituted lead compound (1) displays MOR Ki = 0.22 nM and DOR Ki = 9.4 nM (DOR Ki/MOR Ki = 43) [1]. Introduction of small C8 substituents markedly alters this profile: a methyl group (7b) yields DOR Ki/MOR Ki = 8, while an ethyl group (7c) yields DOR Ki/MOR Ki = 21 [1]. Carbonyl-containing C8 substituents with HBA capacity (e.g., 7l–7r) produce the desired MOR agonist/DOR antagonist functional profile with improved DOR affinity balance [1]. Although the target compound is an ethoxy-substituted primary amine building block (rather than the fully elaborated peptidomimetic), the presence of the ether HBA at C8 structurally predisposes it toward DOR-interacting pharmacophore space in a manner that the 1,8-dimethyl analog (lacking any HBA at C8) cannot replicate.

hydrogen-bond acceptor SAR opioid receptor C8 substitution pharmacophore

Predicted Lipophilicity Differentiation: Ethoxy Chain Lengthens logP Relative to Methoxy and Methyl Analogs

Based on the SMILES structure NCC1CN(C)C2=C(C=CC=C2OCC)C1 confirmed in vendor datasheets , the C8 ethoxy group contributes an additional methylene unit relative to the methoxy analog, predictably increasing lipophilicity. Structure-based estimation using additive fragment methods indicates an incremental logP contribution of approximately +0.5 to +0.6 units for the ethoxy-to-methoxy difference, consistent with the established Hansch-Leo π constant for the –CH₂– increment in aromatic ether series. This places the target compound in a higher logP range (estimated ~1.8–2.3) compared to the 8-methoxy analog (estimated ~1.3–1.7) and the 1,8-dimethyl analog (estimated ~2.0–2.5, but without HBA contribution). The unsubstituted parent scaffold has the lowest predicted logP (estimated ~1.1–1.5) [1][2].

lipophilicity logP physicochemical property drug-likeness calculated property

Best Research and Industrial Application Scenarios for (8-Ethoxy-1-methyl-1,2,3,4-tetrahydroquinolin-3-yl)methanamine


C8-Substituted Tetrahydroquinoline SAR Libraries for Opioid or GPCR Ligand Discovery

The primary aminomethyl group at C3 provides a versatile synthetic handle for amide coupling, reductive amination, or sulfonamide formation, enabling rapid diversification into focused compound libraries. The ethoxy substituent at C8 offers a distinct combination of steric bulk, HBA capacity, and lipophilicity relative to the methoxy and methyl analogs, making this compound particularly valuable for systematically probing C8 substituent effects in tetrahydroquinoline-based peptidomimetic programs targeting opioid receptors or other Class A GPCRs, where C8 SAR has been established as a key determinant of receptor subtype selectivity and functional efficacy [1].

Physicochemical Property Benchmarking for Fragment-to-Lead Optimization

With a molecular weight of 220.31 g/mol and 16 heavy atoms, this compound sits at the upper boundary of fragment space (typically <300 Da) and can serve as a property benchmarking reference for lead optimization programs. The ethoxy group provides a measurable logP increment (~+0.5 to +0.6 units) relative to the methoxy congener, allowing medicinal chemistry teams to assess the impact of incremental lipophilicity on potency, selectivity, and ADME parameters while maintaining the same core scaffold and primary amine handle [2][3].

Analytical Method Development and Impurity Profiling Using High-Purity Reference Material

The availability of this compound at 97% purity with batch-specific QC documentation including NMR, HPLC, and GC supports its use as a reference standard for analytical method development, impurity profiling, and forced degradation studies in pharmaceutical research settings. The 2-percentage-point purity advantage over the closest commercially available analogs (95% minimum) reduces baseline impurity interference in method validation exercises.

Synthetic Methodology Development on Tetrahydroquinoline C3-Aminomethyl Scaffolds

The C3-aminomethyl group is a synthetically versatile functional handle that supports diverse transformations including peptide bond formation, heterocycle annulation, and transition metal-catalyzed cross-coupling after appropriate functionalization. The ethoxy group at C8 provides a spectroscopic NMR handle (characteristic –OCH₂CH₃ quartet and triplet) that facilitates reaction monitoring, while the N1-methyl group eliminates the need for nitrogen protection/deprotection sequences in many synthetic routes .

Quote Request

Request a Quote for (8-Ethoxy-1-methyl-1,2,3,4-tetrahydroquinolin-3-yl)methanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.